2-(4-Methoxyphenyl)-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
2-(4-Methoxyphenyl)-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a structurally complex spirocyclic triazaspiro compound featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Its unique substitution pattern includes a 4-methoxyphenyl group at position 2, a phenylmethanesulfonyl moiety at position 8, and a propylsulfanyl group at position 3.
Properties
IUPAC Name |
8-benzylsulfonyl-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S2/c1-3-17-31-23-22(20-9-11-21(30-2)12-10-20)25-24(26-23)13-15-27(16-14-24)32(28,29)18-19-7-5-4-6-8-19/h4-12H,3,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGJVFMSYJWORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The process may include:
Formation of the Spiro Core: This step involves the cyclization of appropriate precursors to form the spiro linkage.
Introduction of Functional Groups: Functional groups such as benzylsulfonyl, methoxyphenyl, and propylthio are introduced through various substitution reactions.
Purification: The final compound is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow processes to enhance efficiency and safety.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Various substitution reactions can be performed to replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of various functional groups suggests it could interact with biological targets in unique ways.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specialized applications.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene would depend on its specific application. Generally, the compound may exert its effects through:
Molecular Targets: Interacting with specific proteins, enzymes, or receptors.
Pathways Involved: Modulating biochemical pathways to produce a desired effect.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The target compound shares structural similarities with spirocyclic triazine and diazaspiro derivatives. Key comparisons include:
- ECHEMI 872199-79-6 : This 1,4,8-triazaspiro[4.5]decene derivative (CAS: 872199-79-6) features a 3-sulfanylidene group, an ethyl substituent at position 8, and a 3-fluorobenzoyl group. In contrast, the target compound replaces the ethyl group with a phenylmethanesulfonyl moiety and introduces a 4-methoxyphenyl and propylsulfanyl group, enhancing steric bulk and altering electronic properties .
- Compound 13 () : A 1,3-diazaspiro[4.5]decane-2,4-dione derivative with a 3-(4-phenylpiperazinyl)propyl chain. The absence of a sulfonyl group and the presence of a piperazine moiety differentiate its pharmacokinetic profile, likely targeting neurotransmitter receptors .
- Metsulfuron-methyl () : A sulfonylurea herbicide with a triazinyl-methoxy group and methyl benzoate. While structurally distinct from the triazaspiro core, its sulfonylurea motif highlights the role of sulfonyl groups in bioactivity, albeit in a different chemical context .
Table 1. Structural and Physicochemical Comparison
Biological Activity
The compound 2-(4-Methoxyphenyl)-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including synthesis methods, pharmacological profiles, and specific case studies.
Chemical Structure
The chemical structure of the compound features a triazaspiro framework, which is significant for its biological interactions. The presence of the methoxyphenyl and phenylmethanesulfonyl groups contributes to its lipophilicity and potential receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation.
- Antimicrobial Properties : Some derivatives of similar structures have shown efficacy against bacterial strains.
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, impacting metabolic pathways.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Triazaspiro Core : This step often utilizes cyclization reactions.
- Introduction of Functional Groups : The methoxy and propylsulfanyl groups are added through substitution reactions.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 15 | Cell cycle arrest at G2/M phase |
These findings suggest a promising avenue for further development as an anticancer agent.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate moderate antibacterial activity, warranting further exploration into its mechanism and efficacy.
Case Studies
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that a related compound demonstrated significant anti-proliferative effects on lung cancer cells, leading researchers to explore similar structures for enhanced activity.
- Antimicrobial Testing : In another investigation published in International Journal of Antimicrobial Agents, derivatives were tested against resistant bacterial strains, showing potential as novel antimicrobial agents.
Q & A
Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
Methodological Answer:
The synthesis involves multi-step routes requiring precise control of reaction parameters. Key steps include:
- Sulfonylation and Cyclization: Use phenylmethanesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane at 0–25°C to introduce the sulfonyl group .
- Thioether Formation: React propylsulfanyl precursors with intermediates in the presence of a catalyst (e.g., Pd/C) to ensure regioselectivity .
- Spirocyclic Assembly: Employ microwave-assisted heating (120°C, 12 h) to enhance ring closure efficiency .
Optimization Tips: - Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Adjust solvent polarity (e.g., DCM → THF) to improve yields during crystallization .
Basic: Which spectroscopic and computational techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the spirocyclic core and substituent positions. The methoxyphenyl group shows distinct aromatic signals at δ 7.2–7.8 ppm, while the propylsulfanyl moiety resonates at δ 2.8–3.2 ppm (CH) .
- X-ray Crystallography: Resolve the spirocyclic conformation and bond angles, particularly for the 1,4,8-triaza system .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., m/z 541.2 [M+H]) and fragmentation patterns .
Basic: How should researchers design initial biological assays to evaluate its activity?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors with known sensitivity to sulfonyl- and spirocyclic-containing compounds (e.g., kinases, GPCRs) .
- In Vitro Assays:
- Enzymatic Inhibition: Use fluorescence-based assays (e.g., ATPase activity) with IC determination at varying concentrations (1 nM–10 µM) .
- Cytotoxicity Screening: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing to controls like doxorubicin .
- Positive Controls: Include structurally similar compounds (e.g., 8-(3-Chlorophenyl)sulfonyl analogs) to benchmark activity .
Advanced: How can contradictory activity data across assays be systematically resolved?
Methodological Answer:
Contradictions may arise from assay-specific conditions or off-target effects. Strategies include:
- Orthogonal Validation: Confirm enzyme inhibition via SPR (surface plasmon resonance) if initial fluorescence assays show variability .
- Proteomic Profiling: Use affinity chromatography with immobilized compound to identify unintended protein targets .
- Metabolic Stability Tests: Incubate with liver microsomes to assess if metabolites interfere with activity .
Case Example: Discrepancies in IC values for kinase inhibition were resolved by adjusting ATP concentrations (1 mM vs. 10 mM) to mimic physiological conditions .
Advanced: What computational approaches predict target interactions and binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., PDB 1ATP). Key findings:
- MD Simulations: Run 100 ns simulations in GROMACS to assess conformational stability. Analyze RMSD (<2 Å) to confirm target engagement .
- QSAR Modeling: Corporate substituent effects (e.g., electron-withdrawing groups at the 4-methoxyphenyl position) to predict activity cliffs .
Advanced: How do substituent variations impact biological activity? Insights from SAR studies.
Methodological Answer:
SAR studies highlight critical substituent roles (Table 1):
Key Findings:
- Replacing phenylmethanesulfonyl with trifluoromethylsulfonyl reduces cytotoxicity due to increased hydrophobicity .
- Shorter alkyl chains (e.g., methylsulfanyl) decrease target affinity by 50% compared to propylsulfanyl .
Advanced: What strategies mitigate synthetic challenges in spirocyclic ring formation?
Methodological Answer:
- Microwave-Assisted Synthesis: Accelerate ring closure (15 min vs. 12 h conventional heating) with 20% yield improvement .
- Protecting Groups: Use Boc for amine protection during sulfonylation to prevent side reactions .
- Catalyst Screening: Test Pd(OAc)/Xantphos systems for Suzuki couplings to install aryl groups without racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
